molecular formula C8H6Cl2O3<br>Cl2C6H3OCH2COOH<br>C8H6Cl2O3 B1664007 2,4-Dichlorophenoxyacetic acid CAS No. 94-75-7

2,4-Dichlorophenoxyacetic acid

Cat. No.: B1664007
CAS No.: 94-75-7
M. Wt: 221.03 g/mol
InChI Key: OVSKIKFHRZPJSS-UHFFFAOYSA-N
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Description

2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula C8H6Cl2O3. It is widely used as a systemic herbicide to control broadleaf weeds. This compound was first reported in 1944 and has since become one of the most extensively used herbicides globally . It is known for its ability to cause uncontrolled growth in susceptible plants, leading to their death .

Mechanism of Action

Target of Action

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin, a type of plant hormone. It primarily targets broadleaf weeds, causing uncontrolled growth and eventually death . The compound mimics natural auxin at the molecular level , affecting dicots without significantly impacting monocots .

Mode of Action

2,4-D is absorbed through the leaves and is translocated to the meristems of the plant . It induces uncontrolled growth by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . This uncontrolled growth eventually leads to the death of susceptible plants .

Biochemical Pathways

The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-D degradation pathway . The entire range of 2,4-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source . Each of these groups has its own version of the tfdA gene .

Pharmacokinetics

Pharmacokinetics studies in rats have shown that the urinary elimination of 2,4-D becomes saturated in male rats given oral doses in excess of 50 mg/kg . This indicates that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can impact its bioavailability.

Result of Action

The primary result of 2,4-D action is the death of susceptible plants due to uncontrolled growth . This uncontrolled growth is caused by the compound’s interaction with its targets, leading to changes in cell wall plasticity, protein production, and ethylene production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-D. For example, it has been detected in groundwater and surface water, as well as in drinking water . The compound is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It may persist in aquatic systems under certain conditions . Furthermore, individuals may be exposed to 2,4-D while walking or playing on very recently treated lawns, gardens, golf courses, parks, or other grassy areas .

Safety and Hazards

2,4-D generally has moderate toxicity to birds and mammals, is slightly toxic to fish and aquatic invertebrates, and is practically nontoxic to honeybees . It can cause eye irritation, skin sensitization, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

2,4-Dichlorophenoxyacetic acid is a synthetic auxin, a class of plant growth regulators . It is absorbed through the leaves and is translocated to the meristems of the plant . Uncontrolled, unsustainable growth ensues, causing stem curl-over, leaf withering, and eventual plant death . It interacts with the auxin receptor system, resulting in changes in the actin cytoskeleton, increase in the synthesis of the plant hormones abscisic acid (ABA) and ethylene, and the levels of reactive oxygen species (ROS) .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been found to alter DNA integrity in zebrafish larvae . It also affects retina structure in zebrafish larvae . In addition, it has been reported to induce DNA damage, generation of reactive oxygen species, lipid peroxidation, changes in antioxidant levels, loss of metabolic activity of cells and inhibition of proteins and DNA synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the auxin receptor system which results in changes in the actin cytoskeleton, increase in the synthesis of the plant hormones abscisic acid (ABA) and ethylene, and the levels of reactive oxygen species (ROS) . This leads to uncontrolled growth and eventually death in susceptible plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study found that the frequency of participants with high 2,4-D levels increased significantly over time . Another study found that 2,4-D is excreted unmetabolized in urine with a half-life of 10 to .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, animals given large oral doses of 2,4-D showed harmful effects on the blood, liver, kidney, and thyroid gland . These doses were generally much higher than levels usually found in the environment .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to be metabolized very rapidly in cotyledons, with only 7% of 2,4-D levels associated with free 2,4-D after 20 hours of exposure . In contrast, hypocotyls metabolized 2,4-D more slowly, with 50% of the 2,4-D levels still associated with free 2,4-D after 20 hours .

Transport and Distribution

This compound is absorbed through the leaves and is translocated to the meristems of the plant . It is likely to migrate through the soil and into groundwater since it has high mobility in soils under varying conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenoxyacetic acid can be synthesized through the chlorination of phenoxyacetic acid. The process involves mixing phenoxyacetic acid with hydrochloric acid and an oxidizing agent in the presence of a chlorination catalyst . The reaction conditions typically include a molar ratio of phenoxyacetic acid to hydrochloric acid to the oxidizing agent of 1:2-200:2-200 . The reaction is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: Industrial production of this compound often involves the use of phenoxyacetic acid and chloroacetic acid. The process includes heating the mixture, followed by the addition of hydrochloric acid to adjust the pH . This method ensures high purity and yield of the final product .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid
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InChI

InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
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InChI Key

OVSKIKFHRZPJSS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O
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Molecular Formula

C8H6Cl2O3, Array
Record name 2,4-DICHLOROPHENOXYACETIC ACID
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Record name 2,4-dichlorophenoxyacetic acid
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Related CAS

14214-89-2 (potassium salt), 2307-55-3 (ammonium salt), 2702-72-9 (hydrochloride salt), 3766-27-6 (lithium salt)
Record name 2,4-D [BSI:ISO]
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DSSTOX Substance ID

DTXSID0020442
Record name 2,4-Dichlorophenoxyacetic acid
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Molecular Weight

221.03 g/mol
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Physical Description

2,4-dichlorophenoxyacetic acid is an odorless white to tan solid. Sinks in water. (USCG, 1999), Dry Powder; Liquid, White to yellow, crystalline, odorless powder. [herbicide]; [NIOSH] White solid; Primary formulations are as amine salt in aqueous solution and as ester in emulsifiable concentrate; [Reference #2], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White to yellow, crystalline, odorless powder., White to yellow, crystalline, odorless powder. [herbicide]
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Record name Acetic acid, 2-(2,4-dichlorophenoxy)-
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Boiling Point

Decomposes (NTP, 1992), BP: 160 °C at 4 mm Hg, No boiling point at normal pressure; decomposes on heating, decomposes, Decomposes
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Solubility

Decomposes (NTP, 1992), Needles from alcohol. Solubility in water: 3.5% /2,4-D, sodium salt/, In water, 677 ppm at 25 °C, In water, 540 ppm at 20 °C, Soluble in organic solvents, 67.3 g/400 mL acetone at 25 °C; 0.94 g/100 mL benzene at 28 °C; 0.63 g/100 mL carbon disulfide at 29 °C; 0.16 g/100 mL carbon tetrachloride at 25 °C; 0.08 g/100 mL diesel oil and kerosene at 25 °C; 78.5 g/100 mL dioxane at 31 °C; 10.3 g/100 mL ethanol (50%) at 25 °C; 100 g/100 mL ethyl alcohol (95%) at 25 °C; 27.0 g/100 mL ethyl ether at 25 °C; 24.8 g/100 mL isopropanol at 31 °C; 25 g/100 mL methyl isobutyl ketone at 25 °C; 0.52 g/100 mL ortho-dichlorobenzene at 25 °C; 0.058 g/100 mL toluene at 25 °C, In ethanol 1250, diethyl ether 243, heptane 1.1, toluene 6.7, xylene 5.8 (all in g/kg, 20 °C); in octanol 120 g/L (25 °C). Insoluble in petroleum oils, 0.677 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.031 (very poor), 0.05%
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Density

1.563 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.42 at 25 °C, Relative density (water = 1): 0.7-0.8, 1.57
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Vapor Density

7.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.63
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Vapor Pressure

0 mmHg at 68 °F ; 0.4 mmHg at 320 °F (NTP, 1992), 0.00000014 [mmHg], 1.40X10-7 mm Hg at 20 °C (1.86X10-2 mPa at 25 °C), Vapor pressure, Pa at 25 °C: 0.01 (negligible), 0.4 mmHg at 320 °F, (320 °F): 0.4 mmHg
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Mechanism of Action

The widely used hormonal herbicide, 2,4-dichlorophenoxyacetic acid, blocks meiotic maturation in vitro and is thus a potential environmental endocrine disruptor with early reproductive effects. To test whether maturation inhibition was dependent on protein kinase A, an endogenous maturation inhibitor, oocytes were microinjected with PKI, a specific PKA inhibitor, and exposed to 2,4-D. Oocytes failed to mature, suggesting that 2,4-D is not dependent on PKA activity and likely acts on a downstream target, such as Mos. De novo synthesis of Mos, which is triggered by mRNA poly(A) elongation, was examined. Oocytes were microinjected with radiolabelled in vitro transcripts of Mos RNA and exposed to progesterone and 2,4-D. RNA analysis showed progesterone-induced polyadenylation as expected but none with 2,4-D. 2,4-D-activated MAPK was determined to be cytoplasmic in localization studies but poorly induced Rsk2 phosphorylation and activation. In addition to inhibition of the G2/M transition, 2,4-D caused abrupt reduction of H1 kinase activity in MII phase oocytes. Attempts to rescue maturation in oocytes transiently exposed to 2,4-D failed, suggesting that 2,4-D induces irreversible dysfunction of the meiotic signaling mechanism., Chlorophenoxy herbicides are chemical analogues of auxin, a plant growth hormone, and produce uncontrolled and lethal growth in target plants., Male Wistar rats were treated daily by gavage with ... 2,4-D (100-200 mg/kg body wt) ... induced proliferation of hepatic peroxisomes, decr serum lipid levels, incr hepatic carnitine acetyltransferase, and catalase. ... Data suggest ... compounds cause hypolipidemia, ... by preferentially incr lipid utilization in the liver. ..., 2,4-dichlorophenoxyacetic acid (2,4-D) is a hormonal herbicide widely used in the world because of its efficacy in the control of broadleaf and woody plants. In this study we have demonstrated in vivo covalent binding of the phenoxyherbicide 2,4-D to a single protein of 52 kD (from rat liver mitochondrial preparation) detected through immunoblotting studies with the specific antiserum for 2,4-D. The direct involvement of 2,4-D in the formation of the adduct has also been demonstrated in vitro, using liver mitochondrial preparations exposed to (14)C-UL-2,4-D. Radiolabeled protein separated by SDS-PAGE and afterwards electroeluted showed a single labeled protein of 52 kD. When mitochondria exposed to radiolabeled xenobiotic were devoid of their outer membrane, the specific activity observed suggest that protein involved in covalent interaction belongs to the inner mitochondrial membrane. We propose that covalent binding of the phenoxyherbicide 2,4-D to a very specific single protein of 52 kD observed in vitro and in vivo may be related to known alterations of the mitochondrial function.
Record name 2,4-D
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Major impurities /found/ in technical 2,4-D: 2,6-Dichlorophenoxyacetic acid, 0.5-1.5%; 2-Monochlorophenoxyacetic acid, 0.1-0.5%; 4-Monochlorophenoxyacetic acid, 0.2-0.8%; Bis(2,4-dichlorophenoxy) acetic acid, 0.1-2.0%; ... 2-Chlorophenol, 0.0004-0.04%; 4-Chlorophenol, 0.0004-0.005%; Water, 0.1-0.8%., 2,4-Dichlorophenol; Chlorinated diphenyl ethers; Bis-2,4-dichlorophenoxymethane; ... di- and tri-chlorodibenzofurans and chlorodibenzo-p-dioxins., Analysis of 28 samples of technical 2,4-D by gas chromatography showed that hexachlorodioxins were present in only one sample, at less than 10 ppm. The dioxin most likely to be formed (2,7-dichlorodibenzo-p-dioxin) was not found. The major impurity in technical 2,4-D was identified as bis-(2,4-dichlorophenoxy)methane, at 30 ppm., Wastes from 2,4-D production may contain a number of constituents, including 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol, and chlorophenol polymers., For more Impurities (Complete) data for 2,4-D (6 total), please visit the HSDB record page.
Record name 2,4-D
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Color/Form

White to yellow crystalline powder /SRP: yellow color is phenolic impurities/, Colorless powder, White to yellow, crystalline ... powder, Crystals from benzene

CAS No.

94-75-7
Record name 2,4-DICHLOROPHENOXYACETIC ACID
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Record name 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D)
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Melting Point

280 °F (NTP, 1992), 138 °C, 140.5 °C, 140 °C, 280 °F
Record name 2,4-DICHLOROPHENOXYACETIC ACID
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Synthesis routes and methods I

Procedure details

In another example, a dispersion or emulsion of 30% by weight 2,4-dichlorophenoxy acetic acid (2,4-D) and 70% by weight dicamba is prepared in water, at a concentration of 45% by weight of the 2,4-D and dicamba mixture. Thirty grams of the 2,4-D/dicamba mixture is added to a 50 ml (milliliter) beaker, and while this mixture is mixed vigorously, 1.5 grams of sodium montmorillonite (i.e., POLARGEL NF from AMCOL International Corporation) is added. The weight ratio of clay to (2,4-D dicamba mixture) is--1.9. The mixture is vigorously mixed and heated for 1 hour at 85° C.
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2,4-D dicamba
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sodium montmorillonite
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1.5 g
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2,4-D dicamba
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Synthesis routes and methods II

Procedure details

2-methyl-4-chlorophenoxyacetic acid; butyl 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate (including esters and salts thereof); ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionate; etc.
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Synthesis routes and methods III

Procedure details

Sodium hydride (60 mg) was dissolved in dimethylformamide (3 ml) to prepare a solution. A dimethylformamide solution (5 ml) of 2,4-dichlorophenol (245 mg) was then added to the solution, and the mixture was stirred at room temperature for 10 min. Subsequently, a dimethylformamide solution (5 ml) of bromomethylacetate (344 mg) was added thereto, and the mixture was further stirred at room temperature for 90 min. Water was added to stop the reaction, and the reaction solution was extracted with ethyl acetate, followed by washing with water and saturated brine. The extract was then dried over sodium sulfate. After the concentration of the extract, a 5% aqueous sodium hydroxide solution (10 ml) was added thereto, and the mixture was stirred at 80° C. for 10 hr. Subsequently, the solution was acidified by the addition of 1 N hydrochloric acid. The resultant white precipitate was collected by filtration and was dried to give 2-(2,4-dichlorophenoxy)acetic acid (310 mg, yield 94%).
Quantity
60 mg
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3 mL
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344 mg
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5 mL
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Synthesis routes and methods IV

Procedure details

In a preferred embodiment of the process the roots are cut into 4-7 mm small explants; are sterilized by treatment with 1% cetabelon (v/v) for a period of about 5-15 minutes, then with 70% (V/v) ethanol for 30 sec., followed by treatment with 0.1% HgCl2 (w/v) for about 1-2 min. The basal medium in step (a) is modified Murashige and Skoog's (1962) medium supplemented with 200 mg/l myoinositol, 10 mg/l each of thiamine hydrochloride and pyridoxine hydrochloride and 5 mg/l of nicotinic acid (Medium I), and medium II used in step (b) is obtained by addition of 2,4-dichlorophenoxyacetic acid (0.1-2.0 mg/l) and Kn (0.1-0.5 mg/l), that are preferably added to the basal medium for optimal callus growth.
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichlorophenoxyacetic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dichlorophenoxyacetic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dichlorophenoxyacetic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dichlorophenoxyacetic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dichlorophenoxyacetic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dichlorophenoxyacetic acid

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